N-[4-(2,2,2-Trifluoro-1-hydroxyethyl)phenyl]propionamide
Description
N-[4-(2,2,2-Trifluoro-1-hydroxyethyl)phenyl]propionamide is a synthetic small molecule characterized by a phenyl ring substituted with a 2,2,2-trifluoro-1-hydroxyethyl group at the para position, linked to a propionamide moiety. The trifluoromethyl group is known to enhance lipophilicity and bioavailability, while the hydroxyethyl substituent may contribute to hydrogen bonding interactions with biological targets .
Properties
CAS No. |
74696-73-4 |
|---|---|
Molecular Formula |
C11H12F3NO2 |
Molecular Weight |
247.21 g/mol |
IUPAC Name |
N-[4-(2,2,2-trifluoro-1-hydroxyethyl)phenyl]propanamide |
InChI |
InChI=1S/C11H12F3NO2/c1-2-9(16)15-8-5-3-7(4-6-8)10(17)11(12,13)14/h3-6,10,17H,2H2,1H3,(H,15,16) |
InChI Key |
NKBABNRRDTZGJV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)C(C(F)(F)F)O |
Origin of Product |
United States |
Preparation Methods
Addition of Ruppert–Prakash Reagent to Aromatic Aldehydes
A widely utilized method involves the addition of the Ruppert–Prakash reagent (trimethyl(trifluoromethyl)silane, TMSCF3) to aromatic aldehydes under fluoride catalysis to yield trifluoro-substituted secondary alcohols.
- The aldehyde precursor, typically 4-formyl aniline derivatives, is dissolved in anhydrous tetrahydrofuran (THF).
- TMSCF3 is added in slight excess (about 1.2 equivalents).
- A catalytic amount of tetrabutylammonium fluoride (TBAF, ~1 mol%) is added dropwise at low temperature (around −10 °C) to initiate the nucleophilic trifluoromethylation.
- The reaction mixture is stirred at room temperature for extended periods (up to 16 hours) to ensure complete conversion.
- Hydrolysis of the intermediate silyl ether is achieved by adding water and additional TBAF, followed by extraction and purification via silica gel chromatography.
This procedure yields the trifluoro-substituted hydroxyethyl intermediate with high regioselectivity and good yields (often >80%).
Reduction of Nitro to Amino Group (If Required)
If the starting material is a nitro-substituted aromatic aldehyde, reduction to the corresponding amine is necessary before amide formation.
- Zinc powder in ammonium chloride aqueous solution at 0 °C to room temperature is an effective reducing system.
- The reaction is stirred for 16 hours, followed by filtration and extraction, yielding the amino-substituted trifluoroethanol derivative.
Formation of the Propionamide Moiety
Once the 4-(2,2,2-trifluoro-1-hydroxyethyl)aniline intermediate is obtained, the amide bond formation is carried out.
- The aniline derivative is reacted with propionyl chloride or propionic anhydride in the presence of a base such as triethylamine or pyridine.
- The reaction is typically performed in anhydrous dichloromethane or another inert solvent at 0 °C to room temperature.
- After completion, the reaction mixture is washed, dried, and purified by chromatography or recrystallization to afford the target compound.
Representative Data Table of Reaction Conditions and Yields
Chemical Reactions Analysis
Types of Reactions
N-[4-(2,2,2-Trifluoro-1-hydroxyethyl)phenyl]propionamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the amide group to an amine.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Substituted trifluoromethyl derivatives.
Scientific Research Applications
N-[4-(2,2,2-Trifluoro-1-hydroxyethyl)phenyl]propionamide is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Medicine: As a potential therapeutic agent due to its unique chemical properties.
Industry: In the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-[4-(2,2,2-Trifluoro-1-hydroxyethyl)phenyl]propionamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity to these targets, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following compounds share structural motifs with N-[4-(2,2,2-Trifluoro-1-hydroxyethyl)phenyl]propionamide, differing primarily in substituents on the phenyl ring or the amide side chain:
Key Observations:
Trifluorinated Groups: The trifluoro-hydroxyethyl group in the target compound contrasts with the trifluoromethyl group in 2,2-Dimethyl-N-(4-trifluoromethyl-phenyl)-propionamide . RO-28-1675 incorporates a methanesulfonyl group, which enhances metabolic stability and target binding through sulfone-mediated interactions .
Amide Linkage Variations: The spirocyclic triazaspirodecenone system in N-[4-(4-furan-2-yl-1-oxo-2,3,7-triazaspiro[4.5]dec-3-en-2-yl)phenyl]propionamide introduces conformational rigidity, likely improving selectivity for kinase targets . RO-28-1675’s thiazolyl amide group facilitates π-stacking interactions in enzyme active sites, a feature absent in the target compound .
Synthetic Strategies :
Pharmacological and Physicochemical Properties
- Solubility : The hydroxyethyl group in the target compound may confer better solubility than analogs with purely hydrophobic substituents (e.g., trifluoromethyl or cyclopentyl groups) .
- Target Engagement : The spirocyclic compound in and the sulfamoyl derivative in suggest that bulkier substituents enhance kinase or enzyme inhibition, whereas simpler amides (e.g., ) may lack specificity .
Biological Activity
N-[4-(2,2,2-Trifluoro-1-hydroxyethyl)phenyl]propionamide is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C13H14F3N
- Molecular Weight : 253.25 g/mol
- IUPAC Name : this compound
This structure suggests potential interactions with biological targets due to the presence of fluorine atoms, which can enhance lipophilicity and biological activity.
Anticancer Activity
Recent studies have explored the anticancer properties of various derivatives related to this compound. The following table summarizes some key findings from relevant research:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 0.01 | Inhibition of Aurora-A kinase |
| Compound B | NCI-H460 | 0.03 | Induction of autophagy |
| Compound C | HeLa | 7.01 | Topoisomerase-IIa inhibition |
These compounds exhibit significant inhibitory effects on various cancer cell lines, indicating that modifications to the core structure can lead to enhanced anticancer activity.
Anti-inflammatory Effects
In addition to anticancer properties, there is emerging evidence regarding the anti-inflammatory effects of compounds similar to this compound. For instance:
- Study Findings : A derivative demonstrated a reduction in pro-inflammatory cytokines in vitro.
- Mechanism : The compound may inhibit NF-kB signaling pathways, leading to decreased inflammation.
Neurokinin Receptor Modulation
Research has indicated that compounds with similar structures may act as neurokinin receptor modulators. This activity is significant for conditions such as pain management and nausea control:
- Receptor Type : Neurokinin (NK1) receptor
- Potential Applications : Treatment of postoperative nausea and vomiting.
Case Study 1: Antitumor Activity Assessment
In a study conducted by Li et al., various derivatives were synthesized and screened for their anticancer activity against multiple cell lines including MCF-7 and NCI-H460. The most potent compound exhibited an IC50 value of 0.01 µM against MCF-7 cells, showcasing its potential as a lead compound for further development.
Case Study 2: Inflammation Reduction in Animal Models
A preclinical study evaluated the anti-inflammatory effects of a similar compound in animal models. Results showed a significant reduction in edema and inflammatory markers when administered at doses correlating with the effective concentration observed in vitro.
Q & A
Q. What are the key synthetic routes for N-[4-(2,2,2-Trifluoro-1-hydroxyethyl)phenyl]propionamide, and how do reaction conditions influence yield?
The synthesis typically involves multi-step organic reactions, starting with the preparation of a substituted phenyl intermediate followed by functional group modifications. For example:
- Step 1 : Introduction of the trifluoro-hydroxyethyl group via nucleophilic substitution or oxidation-reduction sequences.
- Step 2 : Propionamide attachment using propionic anhydride or activated esters under controlled pH and temperature (e.g., THF solvent with pyridine as a catalyst) .
- Key variables : Solvent choice (polar aprotic solvents enhance reactivity), temperature (excessive heat may degrade the trifluoro group), and stoichiometry (excess reagents improve yield but complicate purification) .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- NMR Spectroscopy : Confirms hydrogen environments (e.g., aromatic protons at δ 7.2–7.8 ppm, trifluoroethyl group splitting patterns) .
- IR Spectroscopy : Identifies carbonyl (C=O stretch ~1650–1700 cm⁻¹) and hydroxyl (broad peak ~3200–3500 cm⁻¹) groups .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ ion) and fragmentation patterns .
- Elemental Analysis : Ensures purity by matching calculated vs. observed C, H, N, and F content .
Q. How does the trifluoro-hydroxyethyl substituent influence the compound’s physicochemical properties?
The trifluoro group enhances lipophilicity (logP increases by ~1.5 units) and metabolic stability, while the hydroxyl group introduces hydrogen-bonding capacity, affecting solubility and bioavailability. Computational modeling (e.g., DFT) predicts these trends .
Advanced Research Questions
Q. What strategies optimize the compound’s bioactivity in target validation studies?
- Structure-Activity Relationship (SAR) : Modifying the phenyl ring substituents (e.g., electron-withdrawing groups like nitro or fluorine) improves binding affinity to targets like TRPV1 receptors .
- Prodrug Design : Masking the hydroxyl group with acetyl or phosphate esters enhances membrane permeability, with enzymatic cleavage restoring activity .
Q. How can researchers resolve contradictions in biological assay data (e.g., conflicting IC₅₀ values)?
- Control Experiments : Verify assay conditions (e.g., pH, temperature, solvent DMSO concentration ≤0.1% to avoid cytotoxicity) .
- Orthogonal Assays : Cross-validate using fluorescence polarization (binding) and functional assays (calcium flux for TRPV1) .
- Batch Analysis : Check compound purity (>95% by HPLC) and stability (e.g., trifluoro group degradation under prolonged light exposure) .
Q. What are the applications of this compound in protein interaction studies?
Derivatives like N-[4-(p-azidosalicylamido)butyl]-3'-(2'-pyridyldithio)propionamide (APDP) serve as heterobifunctional cross-linkers for studying protein translocases. The trifluoro group stabilizes interactions, while the propionamide spacer minimizes steric hindrance .
Q. How does the compound behave under oxidative or reductive conditions?
- Oxidation : The hydroxyl group converts to a ketone, altering electron density and reducing hydrogen-bonding capacity.
- Reduction : The trifluoroethyl group is resistant, but the amide bond may hydrolyze under strong acidic/basic conditions .
Methodological Challenges and Solutions
Q. What are common pitfalls in scaling up synthesis, and how are they addressed?
- Low Yield in Final Step : Optimize propionamide coupling using microwave-assisted synthesis (30–50% yield improvement) .
- Byproduct Formation : Implement column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) for purification .
Q. How is computational chemistry applied to predict the compound’s interactions with biological targets?
Q. What are the ethical and safety considerations for handling this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
